L-GLUTAMIC ACID (2,3,3,4,4-D5)
Description
Rationale for Deuterium (B1214612) Labeling in Metabolic and Enzymatic Investigations
Deuterium (²H), a stable isotope of hydrogen, is a particularly versatile tracer for metabolic studies. researchgate.net Its low natural abundance (approximately 0.015%) ensures that the signal from an administered deuterated tracer is easily distinguishable from the background, providing high sensitivity for detection. isotope.comnih.gov Deuterium labeling can be achieved by providing cells or organisms with deuterated water (D₂O) or specifically labeled substrates like L-Glutamic Acid (2,3,3,4,4-D5). nih.govresearchgate.net
One of the key advantages of deuterium labeling is its utility in probing redox metabolism. Many critical enzymatic reactions involve the transfer of hydrogen atoms, and by using deuterated substrates, researchers can gain insights into the activity of these enzymes and the flow of reducing equivalents. researchgate.net For instance, deuterium from labeled substrates can be incorporated into NADPH, a key cellular reductant, allowing for the study of pathways that generate and consume this important cofactor. researchgate.net
Furthermore, deuterium labeling can induce a "kinetic isotope effect" (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium compared to hydrogen. snmjournals.org This phenomenon can be exploited to study enzyme mechanisms, as it can reveal which steps in a reaction are rate-limiting. nih.govnih.gov
Role of L-Glutamic Acid in Fundamental Cellular Metabolism and Intermediary Pathways
L-glutamic acid, and its corresponding anion glutamate (B1630785), is a central hub in cellular metabolism. wikipedia.orgnih.gov It is a non-essential amino acid, meaning it can be synthesized by the human body. wikipedia.org Glutamate plays a multifaceted role in numerous metabolic processes:
Protein Synthesis: As a proteinogenic amino acid, it is a fundamental building block for proteins. wikipedia.org
Nitrogen Metabolism: Glutamate is a key player in the transport and disposal of nitrogen. Through transamination reactions, the amino group from other amino acids can be transferred to α-ketoglutarate to form glutamate. wikipedia.org This glutamate can then be deaminated, releasing ammonia (B1221849) for excretion as urea. wikipedia.org
Energy Production: Glutamate can be converted to α-ketoglutarate, an intermediate of the citric acid (TCA) cycle, and thus serve as an energy source. sigmaaldrich.comnih.gov
Neurotransmission: In the central nervous system, glutamate is the most abundant excitatory neurotransmitter. wikipedia.orgyashodahospitals.com
Precursor for Biosynthesis: Glutamate serves as a precursor for the synthesis of other important molecules, including the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the antioxidant glutathione (B108866). wikipedia.orgbioline.org.br
Given its central role, the metabolism of glutamic acid is tightly regulated and is often altered in various disease states, making it a key target for metabolic research. nih.govbioline.org.br
Advantages of L-Glutamic Acid (2,3,3,4,4-D5) as a Specialized Research Tracer
L-Glutamic Acid (2,3,3,4,4-D5) offers several distinct advantages as a tracer in metabolic research:
Stable Labeling: The five deuterium atoms are stably incorporated into the carbon backbone of the molecule, minimizing the risk of isotope exchange with water except through specific enzymatic reactions. isotope.com This ensures that the label is retained as the molecule is metabolized, allowing for accurate tracing of its fate.
High Isotopic Purity: Commercially available L-Glutamic Acid (2,3,3,4,4-D5) typically has high isotopic enrichment (e.g., 97-98 atom % D), which enhances the sensitivity of detection in analytical instruments. wur.nlisotope.com
Versatility in Analytical Platforms: This deuterated tracer can be readily detected and quantified using both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. isotope.comacs.org In MS, the increased mass distinguishes it from its unlabeled counterpart. nih.gov In NMR, the deuterium signal provides unique spectral information. isotope.comnih.gov
Probing Specific Pathways: By tracing the incorporation of the deuterium label into downstream metabolites, researchers can quantify the flux through specific glutamine- and glutamate-dependent pathways, such as the TCA cycle, amino acid biosynthesis, and glutathione synthesis. sigmaaldrich.com
Internal Standard: L-Glutamic Acid (2,3,3,4,4-D5) is frequently used as an internal standard for the accurate quantification of unlabeled glutamic acid in biological samples. sigmaaldrich.comwur.nl Its chemical properties are nearly identical to the unlabeled form, ensuring similar behavior during sample preparation and analysis, while its different mass allows for clear differentiation.
Data Tables
Table 1: Research Applications of Deuterated Glutamic Acid
| Research Area | Application | Analytical Technique(s) | Key Findings |
| Metabolomics | Used as an internal standard for accurate quantification of endogenous glutamic acid. sigmaaldrich.comwur.nl | UPLC-MS/MS | Enables precise measurement of glutamic acid levels in complex biological matrices like plasma. wur.nl |
| Metabolic Flux Analysis | Tracing the metabolic fate of glutamic acid through central carbon and nitrogen metabolism. | Mass Spectrometry, NMR Spectroscopy | Elucidates the contribution of glutamine and glutamate to the TCA cycle and biosynthesis in cancer cells. nih.gov |
| Enzymology | Investigating the mechanism of enzymes that process glutamate, such as glutamate racemase and glutamate mutase. nih.govnih.gov | Kinetic Isotope Effect Studies, Mass Spectrometry | Provides insights into rate-limiting steps and the nature of enzyme-substrate interactions. nih.govnih.gov |
| Neuroscience | Studying glutamate metabolism in the brain and its role as a neurotransmitter. nih.govbiorxiv.org | Deuterium Metabolic Imaging (DMI) via MRS | Allows for non-invasive, in vivo monitoring of glutamate and glutamine pools and their turnover in the human brain. nih.govbiorxiv.org |
Table 2: Properties of L-Glutamic Acid (2,3,3,4,4-D5)
| Property | Value |
| Synonym | (2S)-2-Aminopentanedioic acid-d5 |
| Molecular Formula | HOOC(CD₂)₂CD(NH₂)COOH |
| Molecular Weight | ~152.16 g/mol |
| CAS Number (Labeled) | 2784-50-1 |
| Typical Isotopic Purity | 97-98 atom % D |
| Typical Chemical Purity | ≥98% |
| Primary Applications | Metabolism, Metabolomics, Proteomics, Biomolecular NMR isotope.com |
Properties
Molecular Weight |
152.16 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of L Glutamic Acid 2,3,3,4,4 D5
Analytical Verification of Isotopic Purity and Positional Enrichment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity and verifying the specific positions of deuterium atoms in L-Glutamic Acid (2,3,3,4,4-D5). rsc.orgdntb.gov.ua While ¹H NMR is used to observe proton signals, the absence of signals at specific chemical shifts confirms the successful substitution of hydrogen with deuterium. researchgate.net
In the ¹H NMR spectrum of unlabeled L-glutamic acid, characteristic signals appear for the protons at the alpha (C2), beta (C3), and gamma (C4) positions. researchgate.net For L-Glutamic Acid (2,3,3,4,4-D5), the ¹H NMR spectrum would show a significant reduction or complete disappearance of the multiplets corresponding to the protons at these positions, directly confirming deuteration at the intended sites. researchgate.net
Conversely, ²H (Deuterium) NMR spectroscopy can be employed to directly observe the deuterium nuclei. The resulting spectrum would show signals corresponding to the chemical environments of the deuterium atoms, providing definitive proof of their location within the molecule. acs.org Furthermore, advanced 2D-NMR techniques, such as ²H-¹³C correlation spectroscopy (HETCOR), can be used to unambiguously assign the deuterium signals by correlating them to the known ¹³C chemical shifts of the glutamic acid backbone, thus providing a detailed map of deuterium distribution. acs.org The combination of these NMR methods ensures that the isotopic label is not only present but is also located at the correct 2,3,3,4,4 positions, confirming the regioselectivity of the synthesis. rsc.orgnih.gov
Table 1: Representative ¹H NMR Chemical Shifts for L-Glutamic Acid in D₂O
This table illustrates the typical proton NMR signals for unlabeled L-Glutamic Acid. In the deuterated analogue, these signals would be absent.
| Proton Position | Typical Chemical Shift (ppm) | Multiplicity |
| (α) CH | ~3.75 | Triplet |
| (γ) CH₂ | ~2.47 | Triplet |
| (β) CH₂ | ~2.10 | Multiplet |
Note: Data derived from typical spectra of L-Glutamic Acid. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the isotopic enrichment and abundance of L-Glutamic Acid (2,3,3,4,4-D5). nih.govlongdom.org HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can distinguish between ions with very similar mass-to-charge (m/z) ratios, allowing for the clear separation of the deuterated compound from its unlabeled counterpart and other isotopologues (molecules with fewer than five deuterium atoms). longdom.org
When analyzing a sample of L-Glutamic Acid-d5, HRMS measures the relative intensities of the ion peaks corresponding to the unlabeled molecule (d0) and the various deuterated species (d1, d2, d3, d4, d5). nih.govresearchgate.net The isotopic abundance is calculated from the relative peak areas in the mass spectrum. For a high-purity sample of L-Glutamic Acid (2,3,3,4,4-D5), the most intense peak will be the one corresponding to the fully deuterated (d5) molecule. nih.gov The presence and relative intensity of lower-mass isotopologues (d0-d4) provide a quantitative measure of the isotopic purity. researchgate.net This method is highly sensitive, requires minimal sample, and provides precise data on the isotopic composition, which is essential for applications like isotope dilution mass spectrometry where accurate quantification relies on a well-characterized internal standard. dntb.gov.uanih.govnih.gov
Table 2: Illustrative HRMS Data for Isotopic Purity Assessment
This table shows a hypothetical example of the relative abundance of different isotopologues in a sample of L-Glutamic Acid-d5, as determined by HRMS.
| Isotopologue | Description | Mass Shift (from d0) | Relative Abundance (%) |
| d0 | Unlabeled L-Glutamic Acid | M+0 | < 0.5% |
| d1 | L-Glutamic Acid-d1 | M+1 | < 0.5% |
| d2 | L-Glutamic Acid-d2 | M+2 | < 1.0% |
| d3 | L-Glutamic Acid-d3 | M+3 | < 2.0% |
| d4 | L-Glutamic Acid-d4 | M+4 | ~ 4.0% |
| d5 | L-Glutamic Acid-d5 | M+5 | > 96.0% |
Note: This table is for illustrative purposes. Actual values are determined experimentally for each batch. nih.govresearchgate.net
Chromatographic Separation Techniques for Isotopic Purity Assessment
Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed to assess the chemical and isotopic purity of L-Glutamic Acid (2,3,3,4,4-D5). rsc.orgalexandraatleephillips.com These methods separate the target compound from any synthetic precursors, by-products, or other impurities.
When coupled with mass spectrometry (LC-MS or GC-MS), these techniques become powerful tools for confirming isotopic purity. nih.govnih.gov The chromatographic step separates the components of the mixture, and the mass spectrometer then provides mass information for each eluting peak. nih.gov This allows for the differentiation of the desired d5-labeled glutamic acid from any unlabeled or partially deuterated species that might be present. rsc.orgnih.gov
For the analysis of amino acids like glutamic acid by GC, a derivatization step is often required to increase their volatility. alexandraatleephillips.comresearchgate.net The choice of derivatizing agent is critical to avoid isotopic exchange and to ensure reproducible results. alexandraatleephillips.com HPLC can often analyze amino acids without derivatization, using techniques like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography on specialized columns. nih.govnih.gov A successful chromatographic analysis will show a single, sharp peak for the derivatized or underivatized L-Glutamic Acid, and the corresponding mass spectrum for that peak will confirm the high isotopic enrichment of the d5 species. nih.govresearchgate.net
Advanced Analytical Applications Utilizing L Glutamic Acid 2,3,3,4,4 D5
Mass Spectrometry (MS) Based Metabolomics and Proteomics
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of metabolomics and proteomics, it allows for the identification and quantification of a wide range of biomolecules. L-Glutamic acid (2,3,3,4,4-D5) plays a crucial role as an internal standard and a tracer in these studies.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Quantification with L-Glutamic Acid (2,3,3,4,4-D5) as an Internal Standard
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in metabolomics for the separation, identification, and quantification of metabolites. The use of a stable isotope-labeled internal standard is essential to correct for variations in sample preparation and instrument response, thereby ensuring accurate quantification. L-Glutamic acid (2,3,3,4,4-D5) is frequently employed as an internal standard for the quantification of L-glutamic acid in various biological samples. caymanchem.comwur.nl
By adding a known amount of L-Glutamic acid (2,3,3,4,4-D5) to a sample, the endogenous L-glutamic acid concentration can be accurately determined by comparing the peak areas of the labeled and unlabeled compounds in the mass spectrum. researchgate.net This method, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis due to its high precision and accuracy. isolife.nl The use of a deuterated internal standard like L-Glutamic acid-d5 helps to correct for issues such as in-source cyclization of glutamic acid to pyroglutamic acid, a potential artifact in LC-MS analysis. wur.nlresearchgate.net
A typical application involves the preparation of a calibration curve using known concentrations of unlabeled L-glutamic acid and a fixed concentration of L-Glutamic acid-d5. The response ratio of the analyte to the internal standard is then plotted against the concentration to determine the amount of L-glutamic acid in unknown samples. wur.nl
Table 1: Example of LC-MS Quantification Data for L-Glutamic Acid
| Sample | Peak Area (L-Glutamic Acid) | Peak Area (L-Glutamic Acid-d5) | Response Ratio | Calculated Concentration (µM) |
|---|---|---|---|---|
| Calibrant 1 | 50,000 | 100,000 | 0.5 | 10 |
| Calibrant 2 | 100,000 | 100,000 | 1.0 | 20 |
| Calibrant 3 | 250,000 | 100,000 | 2.5 | 50 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling and Derivatization Strategies
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolic profiling. However, due to the polar and non-volatile nature of amino acids like L-glutamic acid, derivatization is required prior to analysis to make them volatile. sigmaaldrich.comactascientific.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. mdpi.com
Common derivatization strategies for amino acids include silylation, such as with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or a two-step process of esterification followed by acylation. sigmaaldrich.comnih.gov L-Glutamic acid (2,3,3,4,4-D5) can be used as an internal standard in these GC-MS-based methods to ensure accurate quantification of L-glutamic acid in complex biological mixtures. The derivatized labeled and unlabeled glutamate (B1630785) will have similar chromatographic behavior but will be distinguishable by their mass spectra, allowing for precise quantification. mdpi.com
The choice of derivatization reagent and reaction conditions can be optimized to achieve maximum response and characteristic fragmentation patterns for easy identification by MS. sigmaaldrich.com
Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity in Tracing
Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of metabolite analysis. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. This process, known as multiple reaction monitoring (MRM), is highly specific and can be used to quantify metabolites with high confidence, even in complex matrices. nih.gov
When using L-Glutamic acid (2,3,3,4,4-D5) as a tracer, MS/MS can be used to follow the incorporation of the deuterium (B1214612) label into downstream metabolites. By monitoring specific precursor-product ion transitions for both the labeled and unlabeled metabolites, researchers can trace metabolic pathways and quantify metabolic fluxes. nih.govresearchgate.net The fragmentation of glutamate mass isotopomers in tandem mass spectrometry yields additional data that improves the analysis of metabolic fluxes compared to full-scan mass spectrometry. nih.gov
Table 2: Example of MRM Transitions for L-Glutamic Acid and its Deuterated Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| L-Glutamic Acid | 148.1 | 84.1 |
| L-Glutamic Acid | 148.1 | 102.1 |
| L-Glutamic Acid-d5 | 153.1 | 89.1 |
Comprehensive Isotopomer Analysis of Glutamate and Downstream Metabolites via MS
Recent advancements in LC-MS/MS methods allow for the resolution of all 32 possible glutamate isotopomers. nih.gov This high-resolution analysis can discriminate between different metabolic pathways that may produce the same number of labeled atoms but in different positions. biorxiv.orgutsw.edu For example, it can provide detailed information about the tricarboxylic acid (TCA) cycle, anaplerosis, and the contributions of different substrates to acetyl-CoA production. nih.gov This level of detail is difficult or impossible to achieve with conventional mass spectrometry or even NMR in some cases, especially with small sample sizes. nih.govutsw.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy in Biochemical Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Applications of Deuterium NMR (²H-NMR) for Metabolic Tracing
Deuterium NMR (²H-NMR) is a powerful, non-invasive technique for tracing metabolic pathways in vivo. nih.gov By administering a deuterated substrate, such as [6,6'-²H₂]-glucose, researchers can follow its metabolic fate as it is converted into other compounds, including glutamate. nih.govresearchgate.net The appearance of the deuterium label in glutamate and other metabolites can be monitored over time to provide dynamic information about metabolic fluxes. nih.gov
Deuterium metabolic imaging (DMI) is a recently developed technique that uses ²H-NMR to create 3D maps of active metabolism. yale.edu This method has been used in both animal and human studies to visualize the metabolism of deuterated glucose and acetate (B1210297) in the brain and other organs. yale.edu The low natural abundance of deuterium means there is minimal background signal, and the favorable MR characteristics of deuterium allow for robust and sensitive measurements. nih.govescholarship.org
The spectral simplicity of ²H-NMR, due to the absence of significant scalar coupling, enhances both the sensitivity and the ease of interpretation of the spectra. nih.gov This technique has been used to study various metabolic processes, including glycolysis and the TCA cycle, by observing the incorporation of deuterium from labeled glucose into lactate (B86563) and glutamate/glutamine. nih.govyale.edu
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| L-Glutamic Acid (2,3,3,4,4-D5) |
| L-Glutamic Acid |
| L-Glutamine |
| Gamma-aminobutyric acid (GABA) |
| Acetyl-CoA |
| [6,6'-²H₂]-glucose |
| Lactate |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
Utilization of Carbon-13 NMR (¹³C-NMR) in Conjunction with Deuterated Tracers for Carbon Flux Analysis
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology. nih.gov The use of Carbon-13 (¹³C) labeled substrates, such as [U-¹³C]glucose, is a cornerstone of MFA. nih.gov When cells metabolize these substrates, the ¹³C labels are incorporated into various downstream metabolites. Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is then employed to analyze the resulting isotopomer distribution in key metabolites like glutamate. nih.gov The specific patterns of ¹³C-¹³C scalar couplings (J-couplings) in the NMR spectra reveal the pathways through which the carbon backbone was assembled, allowing for the calculation of metabolic fluxes. nih.gov
The introduction of deuterated tracers, such as L-Glutamic Acid (2,3,3,4,4-D5), adds a powerful layer of resolution to ¹³C-MFA. Deuterium (²H) labeling offers several advantages. Primarily, it induces small but measurable isotope shifts on the chemical shifts of adjacent ¹³C nuclei. nih.govnih.gov This deuterium-induced isotope effect allows for the differentiation of molecular species (isotopologues) that would otherwise be indistinguishable in a standard ¹³C-NMR spectrum. nih.gov By resolving these closely separated signals, a more precise quantification of different isotopomer pools becomes possible. nih.gov
This enhanced resolution is particularly valuable in complex metabolic networks where multiple pathways converge on the synthesis of a single metabolite. For instance, the labeling pattern of glutamate reflects the activities of the Tricarboxylic Acid (TCA) cycle, the pentose (B10789219) phosphate (B84403) pathway, and anaplerotic pathways. nih.govresearchgate.net The use of L-Glutamic Acid (2,3,3,4,4-D5) in conjunction with ¹³C-labeled substrates can help to deconvolve these intricate networks. The deuterium atoms serve as secondary tracers, providing additional constraints for flux calculations and improving the accuracy and confidence of the resulting flux map. nih.govrsc.org
Furthermore, decoupling both proton (¹H) and deuterium (²H) nuclei during ¹³C-NMR acquisition can resolve closely separated quaternary ¹³C signals of different isotopologues. nih.gov This technique allows for accurate integration and quantification even with short relaxation delays, enabling faster data acquisition. nih.gov
| Parameter | Description | Application in ¹³C-MFA with Deuterated Tracers |
| ¹³C Chemical Shift | The resonant frequency of a ¹³C nucleus relative to a standard. Sensitive to the local electronic environment. | Primary information for identifying carbon atoms in a metabolite's backbone. |
| ¹³C-¹³C J-Coupling | Scalar coupling between adjacent ¹³C nuclei, resulting in signal splitting. | Reveals which carbon atoms are bonded, providing direct evidence of metabolic pathways used during biosynthesis. |
| Deuterium Isotope Shift | A small change in the ¹³C chemical shift of a carbon atom due to a neighboring deuterium atom. | Resolves signals from different isotopologues, allowing for more precise quantification of metabolite pools derived from different pathways. nih.govnih.gov |
| Isotopologue | Molecules that differ only in their isotopic composition. | The distribution of ¹³C and ²H isotopologues in a metabolite like glutamate provides the raw data for calculating metabolic fluxes. |
| Flux Map | A quantitative diagram of all metabolic reaction rates in a cellular system. | The ultimate output of an MFA experiment, providing a detailed understanding of cellular metabolism. nih.gov |
Integration of L-Glutamic Acid (2,3,3,4,4-D5) in Multi-Nuclear NMR Experiments
The strategic placement of deuterium atoms in L-Glutamic Acid (2,3,3,4,4-D5) makes it an exceptionally useful tool for multi-nuclear NMR experiments, which probe the interactions and correlations between different types of atomic nuclei, such as ¹H, ¹³C, ¹⁵N, and ²H. utoronto.ca These advanced NMR techniques provide unparalleled insights into molecular structure, dynamics, and intermolecular interactions.
In protein NMR, for example, uniform or site-specific deuteration is a well-established strategy to simplify complex spectra and overcome limitations imposed by the large size of macromolecules. utoronto.canih.gov By replacing protons with deuterons, many of the ¹H-¹H scalar couplings and dipolar interactions that lead to broad lines and signal overlap are eliminated. nih.gov While L-Glutamic Acid (2,3,3,4,4-D5) is a small molecule, its use as a metabolic precursor allows for the introduction of deuterium at specific positions within larger biomolecules like proteins. When an organism is fed L-Glutamic Acid (2,3,3,4,4-D5) alongside ¹³C- and ¹⁵N-labeled nutrients, the resulting proteins will be enriched with all three stable isotopes at specific sites derived from glutamate metabolism.
This multi-isotope labeling scheme enables a suite of powerful triple-resonance NMR experiments (e.g., HNCA, HNCACB) that correlate the backbone amide proton (¹H), nitrogen (¹⁵N), and alpha/beta carbons (¹³C). nih.gov The presence of deuterium at the C3 and C4 positions of glutamate residues simplifies the ¹H and ¹³C spectra in the sidechain region, aiding in resonance assignment and the study of sidechain dynamics. utoronto.ca
Furthermore, deuterium itself can be observed directly in ²H-NMR experiments to probe molecular dynamics and order in anisotropic environments like lipid membranes. The integration of ¹³C, ¹⁵N, and ²H labeling through precursors like L-Glutamic Acid (2,3,3,4,4-D5) provides a multi-faceted view of metabolic processes and their downstream structural and dynamic consequences. researchgate.netlew.roresearchgate.net
| NMR Experiment Type | Nuclei Involved | Information Gained with L-Glutamic Acid (2,3,3,4,4-D5) |
| ¹H-¹³C HSQC | ¹H, ¹³C | Correlates protons with their directly attached carbons. Deuteration at C2, C3, and C4 simplifies the ¹H spectrum by removing signals at these positions, reducing overlap. |
| ¹³C-¹⁵N Correlation | ¹³C, ¹⁵N | Correlates carbon and nitrogen nuclei. Used in conjunction with ¹⁵N-labeled precursors to trace the flow of both carbon and nitrogen skeletons through metabolic pathways. lew.ro |
| Triple Resonance (e.g., HNCA) | ¹H, ¹⁵N, ¹³C | Correlates backbone amide ¹H and ¹⁵N with the ¹³Cα of the same and preceding residue in proteins. Essential for protein backbone assignment. nih.gov |
| ²H NMR | ²H | Provides information on the orientation and dynamics of the C-D bonds. Can be used to study the mobility of glutamate or its derivatives in biological systems. |
| Heteronuclear NOE | ¹H, X (e.g., ¹⁵N, ¹³C) | Measures dynamics on a picosecond-to-nanosecond timescale. Deuteration reduces ¹H-¹H spin diffusion, improving the accuracy of distance measurements to specific protons. |
Tracing Central Carbon Metabolism Fluxes
L-Glutamic Acid (2,3,3,4,4-D5) is particularly effective for probing the intricacies of central carbon metabolism due to glutamate's central position connecting amino acid metabolism with the Tricarboxylic Acid (TCA) cycle.
Glutaminolysis is a key metabolic pathway, especially in rapidly proliferating cells like cancer cells, where glutamine is converted to glutamate and subsequently to the TCA cycle intermediate α-ketoglutarate. mdpi.comnih.gov L-Glutamic Acid (2,3,3,4,4-D5), often used in conjunction with labeled glutamine, serves as a precise tracer to monitor this process.
The first step, the conversion of glutamine to glutamate, is catalyzed by the enzyme glutaminase (B10826351) (GLS). The resulting glutamate can then be deaminated to α-ketoglutarate by either glutamate dehydrogenase (GLUD) or a transaminase. nih.gov When L-Glutamic Acid (2,3,3,4,4-D5) is used as a tracer, the deuterium-labeled backbone enters the α-ketoglutarate pool. Mass spectrometry can then be used to measure the abundance and labeling pattern of α-ketoglutarate and subsequent metabolites, allowing for the calculation of the rate of glutaminolysis. For instance, the appearance of M+4 labeled α-ketoglutarate (as the C2 deuterium is lost in the conversion) directly reflects the flux through this pathway.
Table 1: Hypothetical Isotope Tracing Data for Glutaminolysis Flux This table illustrates the expected labeling patterns in key metabolites following the introduction of L-Glutamic Acid (2,3,3,4,4-D5) to trace the glutaminolysis pathway.
| Metabolite | Isotopologue | Expected Relative Abundance (%) | Pathway Indication |
|---|---|---|---|
| L-Glutamate | M+5 | High | Directly from tracer uptake |
| α-Ketoglutarate | M+4 | Moderate | Flux through Glutamate Dehydrogenase/Transaminases |
| Succinate | M+4 | Low-Moderate | Progression through the oxidative TCA cycle |
Anaplerosis is the process of replenishing TCA cycle intermediates that have been extracted for biosynthesis. Glutamine and glutamate are major anaplerotic substrates, particularly in cancer cells, where intermediates like citrate (B86180) are used for fatty acid synthesis. mdpi.comnih.govnih.gov L-Glutamic Acid (2,3,3,4,4-D5) is a powerful tool for quantifying this contribution.
After its conversion to α-ketoglutarate (M+4), the labeled carbon backbone continues through the oxidative TCA cycle. This results in the sequential appearance of labeled succinate (M+4), fumarate (M+4), malate (M+4), and oxaloacetate (M+4). By measuring the isotopic enrichment in these downstream metabolites, researchers can calculate the specific contribution of glutamate to the maintenance of the TCA cycle pool. nih.govresearchgate.net Studies have shown that in many cell types, glutamine-derived carbon is a primary source for replenishing the cycle, a fact elegantly demonstrated and quantified using stable isotope tracers like L-Glutamic Acid (2,3,3,4,4-D5). mdpi.com
Cells can metabolize α-ketoglutarate in two directions within the TCA cycle. The canonical, oxidative pathway involves the conversion of α-ketoglutarate to succinate by α-ketoglutarate dehydrogenase. nih.gov Alternatively, under certain conditions (e.g., hypoxia or mitochondrial dysfunction), cells can utilize a reductive carboxylation pathway, where α-ketoglutarate is converted "in reverse" to isocitrate and then citrate by the enzyme isocitrate dehydrogenase (IDH). nih.govnih.gov This pathway is a significant source of citrate for lipid synthesis in some cancer cells.
L-Glutamic Acid (2,3,3,4,4-D5) is instrumental in distinguishing between these two pathways.
Oxidative Pathway: α-ketoglutarate (M+4) is decarboxylated to form succinyl-CoA, eventually leading to malate (M+4). The citrate formed from this malate (after condensation with acetyl-CoA) will have a different labeling pattern.
Reductive Pathway: α-ketoglutarate (M+4) is directly converted to isocitrate (M+4) and then citrate (M+4). The detection of a significant M+4 citrate pool is a clear indicator of reductive carboxylation flux.
Research using labeled glutamine has demonstrated that reductive carboxylation accounts for a substantial portion of glutamine's contribution to lipid synthesis in specific cell types. nih.gov L-Glutamic Acid (2,3,3,4,4-D5) allows for precise quantification of the flux through this reductive pathway relative to the oxidative pathway. nih.gov
Metabolic pathways are highly interconnected. The fate of glutamate-derived carbons is linked to glycolysis and the Pentose Phosphate Pathway (PPP). For example, malate produced from L-Glutamic Acid (2,3,3,4,4-D5) via the TCA cycle can be exported from the mitochondria and converted to pyruvate by malic enzyme. This labeled pyruvate can then enter other pathways.
Furthermore, the PPP is the primary source of NADPH, which is required for reductive biosynthesis, including the reductive carboxylation of α-ketoglutarate. researchgate.net While L-Glutamic Acid (2,3,3,4,4-D5) does not directly trace PPP flux, it can be used in parallel with glucose tracers (e.g., ¹³C-glucose) to build comprehensive metabolic models. These models reveal how the demand for glutamine-fueled anaplerosis and reductive carboxylation is coordinated with NADPH production from the PPP. nih.govresearchgate.net For instance, high glutaminolysis rates are often observed alongside high PPP flux in cancer cells, reflecting the coordinated upregulation of pathways that provide both carbon building blocks and reducing power for proliferation. nih.gov
Investigating Amino Acid Metabolism and Interconversions
Glutamate is a central hub in amino acid metabolism, acting as both a precursor for synthesis and a donor of amino groups.
L-Glutamic Acid (2,3,3,4,4-D5) allows for the direct tracing of its backbone into other non-essential amino acids. nih.gov
Proline and Arginine: Glutamate can be converted to proline through a series of enzymatic steps. It can also be converted to ornithine, a precursor for arginine synthesis. Using L-Glutamic Acid (2,3,3,4,4-D5) as a tracer, the appearance of M+5 proline or M+5 ornithine provides a direct measure of the rate of their de novo synthesis from glutamate.
Alanine and Aspartate: Glutamate is the primary amino group donor in transamination reactions. The enzyme alanine transaminase (ALT) transfers the amino group from glutamate to pyruvate (a product of glycolysis) to form alanine. Similarly, aspartate transaminase (AST) transfers the amino group to oxaloacetate (a TCA cycle intermediate) to form aspartate. When cells are supplied with L-Glutamic Acid (2,3,3,4,4-D5), the deuterium label is retained on the α-ketoglutarate product, but the unlabeled carbon backbones of pyruvate and oxaloacetate are converted to alanine and aspartate, respectively. By using ¹⁵N-labeled glutamate in parallel, one can trace the nitrogen atom's contribution to these amino acids. Studies in meningiomas using labeled glutamine have shown it is actively metabolized to generate key intermediates, including alanine and proline, necessary for tumor growth. researchgate.net
Table 2: Tracing Glutamate's Role in Non-Essential Amino Acid Synthesis This table outlines how L-Glutamic Acid (2,3,3,4,4-D5) can be used to track the synthesis of other amino acids. Note that for transamination, a nitrogen label (e.g., ¹⁵N) is required to trace the amino group transfer.
| Amino Acid Product | Precursor(s) | Labeling from L-Glutamic Acid (2,3,3,4,4-D5) | Metabolic Pathway |
|---|---|---|---|
| Proline | Glutamate | M+5 | Direct Biosynthesis |
| Ornithine (Arginine precursor) | Glutamate | M+5 | Direct Biosynthesis |
| Alanine | Glutamate (N donor) + Pyruvate (C backbone) | No D label (requires ¹⁵N-glutamate) | Transamination |
| Aspartate | Glutamate (N donor) + Oxaloacetate (C backbone) | No D label (requires ¹⁵N-glutamate) | Transamination |
An in-depth analysis of the isotopically labeled amino acid, L-Glutamic acid (2,3,3,4,4-D5), reveals its critical role in unraveling the complexities of cellular metabolism. This deuterated variant of L-glutamic acid serves as a powerful tracer in advanced biochemical studies, particularly in the fields of metabolic flux analysis and pathway elucidation. Its utility stems from the five deuterium atoms strategically positioned on its carbon backbone, which act as a stable isotopic label, allowing researchers to track its metabolic fate with high precision using mass spectrometry.
Enzymatic Mechanisms and Kinetic Investigations with L Glutamic Acid 2,3,3,4,4 D5
Probing Deuterium (B1214612) Isotope Effects on Enzyme Reaction Rates and Mechanisms
The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. By using specifically deuterated substrates like L-Glutamic Acid (2,3,3,4,4-D5) and its analogs, researchers can pinpoint which bonds are broken during catalysis and elucidate the corresponding reaction mechanism.
A key example is the study of enzymatic transamination, a fundamental process in amino acid metabolism. documentsdelivered.com In one study, various deuterated L-glutamic acid analogs were synthesized to investigate the mechanism of transaminase enzymes. The rate of transamination was monitored for L-glutamic acid, L-[2-²H]-glutamic acid, and L-[3,3,4,4-²H₄]glutamic acid. documentsdelivered.com
The results indicated a significant deuterium isotope effect for substrates deuterated at the α-position (C2). The compound with deuterium at the α-carbon showed a primary KIE of 1.85. documentsdelivered.com A similar effect was observed for a compound deuterated at the α, β, and γ positions. documentsdelivered.com These findings provide clear evidence that the bond to the α-carbon is ruptured during the rate-limiting step of the transamination reaction. This supports an α-elimination mechanism for this class of enzymes. documentsdelivered.com In contrast, deuteration at the β (C3) and γ (C4) positions, as in L-[3,3,4,4-²H₄]glutamic acid, did not produce a significant primary KIE, confirming that C-H bonds at these positions are not broken during the key catalytic step. documentsdelivered.com
| Substrate Analog | Position of Deuterium Label | Observed Isotope Effect (Vmax Ratio) | Mechanistic Implication |
|---|---|---|---|
| L-[2-²H]-Glutamic Acid | α-carbon (C2) | 1.85 | C-H bond at α-position is broken in the rate-determining step. documentsdelivered.com |
| L-[2,3,3,4,4-²H₅]-Glutamic Acid | α, β, and γ carbons | ~1.85 | Confirms the primary effect is at the α-position. documentsdelivered.com |
| L-[3,3,4,4-²H₄]-Glutamic Acid | β and γ carbons (C3, C4) | No significant effect | C-H bonds at β and γ positions are not broken in the rate-determining step. documentsdelivered.com |
Mechanistic Studies of Glutamine Synthetase and Glutaminase (B10826351) Activity
L-Glutamic Acid (2,3,3,4,4-D5) serves as a crucial tracer for elucidating the complex mechanisms of enzymes central to nitrogen metabolism, such as glutamine synthetase and glutaminase.
Glutamine Synthetase (GS) catalyzes the ATP-dependent condensation of glutamate (B1630785) with ammonia (B1221849) to form glutamine, a vital reaction for ammonia detoxification and the biosynthesis of nitrogen-containing compounds. wikipedia.orgnih.gov The reaction proceeds in two main steps: first, ATP phosphorylates glutamate to create a γ-glutamyl phosphate (B84403) intermediate. libretexts.org Second, this activated intermediate reacts with ammonia to produce glutamine. wikipedia.orglibretexts.org
In mechanistic studies, L-Glutamic Acid (2,3,3,4,4-D5) functions as a heavy-labeled substrate. By substituting the standard L-glutamic acid with its deuterated counterpart, researchers can use mass spectrometry-based techniques to follow the conversion of the labeled substrate into the γ-glutamyl phosphate intermediate and the final glutamine product. This allows for precise tracking of the reaction pathway and helps to identify and characterize transient intermediates, confirming the proposed two-step mechanism. nih.gov While deuteration at the C3 and C4 positions is not expected to cause a primary KIE, labeling at the C2 position can be used to explore conformational changes during substrate binding through techniques like NMR spectroscopy.
Glutaminase (GLS) is responsible for the hydrolysis of glutamine into glutamate and ammonia, a reaction that is the reverse of the one catalyzed by GS and is critical for providing glutamate for the Krebs cycle and for biosynthesis in rapidly dividing cells. nih.gov The mechanism of glutaminase is of significant interest, particularly in the context of cancer metabolism where its activity is often upregulated. mdpi.com
L-Glutamic Acid (2,3,3,4,4-D5) is employed in studies of the reverse reaction of glutaminase, where glutamate and ammonia are converted to glutamine. By using the deuterated substrate, the incorporation of the heavy isotope into the newly synthesized glutamine can be quantified. This approach is instrumental in determining the kinetic parameters and the reversibility of the glutaminase reaction under various physiological conditions, providing essential information for the design of specific enzyme inhibitors. mdpi.com
Elucidation of Substrate Specificity and Allosteric Regulation in Glutamate-Utilizing Enzymes
The ability of an enzyme to distinguish between similar molecules is known as substrate specificity, while its activity can be modulated by molecules binding to a secondary, or allosteric, site. L-Glutamic Acid (2,3,3,4,4-D5) is a valuable tool for probing both of these critical enzymatic properties.
Substrate Specificity is determined by the precise three-dimensional structure of an enzyme's active site. Enzymes like glutamate dehydrogenase (GDH), which catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate, exhibit high specificity for their substrates. nih.gov The active site of GDH contains specific amino acid residues that form hydrogen bonds and electrostatic interactions with the α- and γ-carboxyl groups of the glutamate substrate. nih.gov
Studies involving site-directed mutagenesis have shown that altering these key residues can dramatically change or eliminate substrate binding and catalytic activity. For example, mutating key residues in the glutamate binding pocket of GDH in an attempt to change its specificity towards leucine (B10760876) resulted in a catalytically inactive enzyme. nih.gov This highlights the fine-tuning required for substrate recognition. L-Glutamic Acid (2,3,3,4,4-D5) can be used in competitive binding assays alongside other potential substrates. Because the isotopic label allows for its unambiguous detection via mass spectrometry, it can be used to precisely quantify the binding affinity (Km) and catalytic efficiency (kcat/Km) of the enzyme for its natural substrate, providing a baseline against which the binding of other molecules can be compared.
Allosteric Regulation is a hallmark of many metabolic enzymes, including mammalian glutamate dehydrogenase. GDH is a complex enzyme regulated by a wide array of effector molecules that signal the cell's energy state. nih.govutmb.edu This regulation allows the enzyme to integrate various metabolic inputs and control the flow of carbon and nitrogen through central pathways. nih.gov
L-Glutamic Acid (2,3,3,4,4-D5) is used in kinetic experiments to understand how these allosteric regulators work. By measuring the rate of the GDH-catalyzed reaction using the deuterated substrate in the presence of different concentrations of allosteric effectors, researchers can determine how these molecules alter the enzyme's kinetic parameters. This provides quantitative data on the potency of activators and inhibitors and helps to elucidate the molecular mechanisms by which they control enzyme function, such as by stabilizing open (active) or closed (inactive) conformations of the enzyme. nih.govnih.gov
| Regulator | Effect on GDH Activity | Metabolic Signal |
|---|---|---|
| ADP | Activator | Low energy state, need for catabolism and ATP production. nih.gov |
| Leucine | Activator | High amino acid levels, promotes insulin (B600854) secretion. nih.gov |
| GTP | Inhibitor | High energy state, surplus of Krebs cycle intermediates. nih.govnih.gov |
| ATP | Inhibitor | High energy state. nih.govutmb.edu |
| Palmitoyl-CoA | Inhibitor | High levels of fatty acids. nih.gov |
Application in in Vitro and Ex Vivo Research Models
Metabolic Studies in Cultured Mammalian Cell Lines (e.g., Cancer Cell Metabolism)
Cultured mammalian cell lines, especially those derived from cancerous tissues, are instrumental in elucidating the metabolic reprogramming that supports rapid proliferation. creative-proteomics.comnih.gov L-GLUTAMIC ACID (2,3,3,4,4-D5) is employed as a tracer in stable isotope-resolved metabolomics (SIRM) to quantify the contribution of glutamate (B1630785) to various metabolic pathways. creative-proteomics.comnih.gov Cancer cells often exhibit what is known as "glutamine addiction," where they heavily rely on glutamine and its derivative, glutamate, for energy production and as a source of carbon and nitrogen for the synthesis of other biomolecules. nih.govumich.edu
By replacing standard L-glutamic acid in the culture medium with its deuterated counterpart, researchers can track the deuterium (B1214612) label as it is incorporated into downstream metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov This allows for the precise measurement of metabolic fluxes through key pathways such as the tricarboxylic acid (TCA) cycle.
One of the primary metabolic fates of glutamate is its conversion to α-ketoglutarate, a key intermediate in the TCA cycle. nih.gov The entry of the D5-labeled glutamate into the TCA cycle can be monitored by observing the isotopic enrichment in subsequent intermediates like succinate, fumarate, and malate. Furthermore, the carbon backbone of glutamate can be utilized for the synthesis of other non-essential amino acids, such as aspartate and proline, and the nitrogen can be donated for nucleotide and hexosamine biosynthesis.
Quantitative metabolic flux analysis (MFA) using L-GLUTAMIC ACID (2,3,3,4,4-D5) can reveal how different cancer cell lines rewire their metabolism in response to genetic mutations or therapeutic interventions. nih.govnih.gov For instance, in cancer cells with deficiencies in the mitochondrial citrate (B86180) transport protein, both glucose and glutamine are major carbon sources for fatty acid synthesis. nih.gov
| Metabolic Pathway | Key Enzyme | Downstream Labeled Metabolites | Research Application |
|---|---|---|---|
| TCA Cycle Anaplerosis | Glutamate Dehydrogenase (GDH), Transaminases | α-ketoglutarate-d4, Succinate-d4, Fumarate-d4, Malate-d4 | Quantifying the contribution of glutamate to TCA cycle intermediates. |
| Amino Acid Synthesis | Aspartate Aminotransferase (AST) | Aspartate-d4 | Tracing the nitrogen and carbon from glutamate to other amino acids. |
| Fatty Acid Synthesis | ATP Citrate Lyase (ACLY) | Acetyl-CoA-d2, Palmitate-d(n) | Investigating the role of glutamate in providing carbon for lipogenesis. |
Investigation of Glutamate Metabolism in Isolated Cellular Components and Organelles
To understand the specific roles of organelles in glutamate metabolism, researchers utilize isolated cellular components, most notably mitochondria. Mitochondria are central hubs for amino acid catabolism, and glutamate is a key substrate for mitochondrial energy production. Studies on isolated mitochondria allow for the detailed characterization of glutamate transport and enzymatic activities without the influence of other cellular processes.
The transport of L-GLUTAMIC ACID (2,3,3,4,4-D5) across the inner mitochondrial membrane can be studied using reconstituted liposomes containing mitochondrial carrier proteins. frontiersin.orgmdpi.comdrugbank.com Once inside the mitochondrial matrix, deuterated glutamate is primarily metabolized by glutamate dehydrogenase (GDH), which converts it into α-ketoglutarate, or by mitochondrial aspartate aminotransferase. The use of the labeled substrate allows for the direct measurement of the rates of these reactions and the subsequent fate of the labeled α-ketoglutarate within the mitochondrial TCA cycle. nih.gov
| Mitochondrial Process | Key Protein/Enzyme | Measured Outcome | Significance |
|---|---|---|---|
| Glutamate Transport | Glutamate Carriers (e.g., SLC25A22) | Rate of deuterated glutamate uptake into proteoliposomes. | Characterizing the kinetics and regulation of mitochondrial glutamate transport. frontiersin.orgmdpi.com |
| Glutamate Dehydrogenase Activity | Glutamate Dehydrogenase (GDH) | Production of deuterated α-ketoglutarate. | Determining the flux of glutamate into the TCA cycle for energy production. |
| Transamination | Aspartate Aminotransferase (AST) | Formation of deuterated aspartate. | Understanding the role of mitochondria in amino acid biosynthesis. |
Analysis of Microbial Metabolic Pathways and Fermentation Processes (e.g., Escherichia coli, Bacillus licheniformis)
In microbiology, stable isotope labeling is a cornerstone for metabolic engineering and the optimization of fermentation processes. L-GLUTAMIC ACID (2,3,3,4,4-D5) can be used to trace metabolic pathways in various microorganisms, including the industrially significant bacteria Escherichia coli and Bacillus licheniformis. These bacteria are utilized for the production of valuable compounds such as amino acids and poly-γ-glutamic acid (PGA).
In studies of E. coli, deuterated L-glutamic acid can be used as a tracer to investigate the central carbon metabolism and its connection to amino acid biosynthesis. For instance, it can be used as an internal standard for the quantification of L-glutamic acid in metabolic studies. nih.gov Metabolic flux analysis with labeled glutamate can elucidate the distribution of fluxes at key metabolic branch points, providing insights for strain improvement. nih.govcreative-proteomics.com
Bacillus licheniformis is known for its ability to produce PGA, a biodegradable polymer with numerous applications. The biosynthesis of PGA is directly dependent on the availability of glutamic acid. By supplementing the fermentation medium with L-GLUTAMIC ACID (2,3,3,4,4-D5), researchers can quantify the efficiency of its incorporation into the PGA polymer and identify potential metabolic bottlenecks in the production process.
| Microorganism | Research Area | Experimental Approach | Key Findings |
|---|---|---|---|
| Escherichia coli | Metabolic Engineering | Use as an internal standard in LC-MS analysis of glutamate enantiomers. nih.gov | Quantification of D- and L-glutamate production under stress conditions. nih.gov |
| Bacillus licheniformis | Poly-γ-glutamic Acid (PGA) Fermentation | Supplementation of fermentation media with labeled glutamic acid. | Determination of the efficiency of glutamate incorporation into PGA. |
| Corynebacterium glutamicum | Amino Acid Production | 13C-Metabolic Flux Analysis. nih.govnih.govresearchgate.net | Elucidation of metabolic flux distribution during lysine (B10760008) and glutamate production. nih.govresearchgate.net |
Ex Vivo Tissue Slice and Organoid Metabolic Characterization
Ex vivo tissue slices and organoids represent a significant advancement in biological research, offering models that more closely mimic the complex three-dimensional architecture and cellular heterogeneity of native tissues compared to traditional 2D cell cultures. nih.govnih.gov The use of L-GLUTAMIC ACID (2,3,3,4,4-D5) in these systems allows for the investigation of tissue- and organ-specific metabolism in a controlled environment.
In studies using ex vivo brain slices, deuterated substrates can be used to monitor neurotransmitter metabolism. For example, deuterium-labeled glucose has been used to track the synthesis of deuterated glutamate and glutamine, providing insights into neuronal and glial metabolic coupling. nih.gov Similarly, direct administration of deuterated glutamic acid to brain slices can be used to study its uptake, conversion to other neurotransmitters like GABA, and its role in excitotoxicity. nih.govresearchgate.net
Organoids, which can be derived from various tissues including the intestine, liver, and kidney, are increasingly being used to model metabolic diseases. nih.govnih.govmdpi.com The addition of L-GLUTAMIC ACID (2,3,3,4,4-D5) to the organoid culture medium enables the tracing of glutamate metabolism in a developing or diseased tissue context. For instance, in renal organoids, glutamine metabolism has been shown to play a critical regulatory role in nephrogenesis. nih.gov Stable isotope tracing can reveal how metabolic pathways are altered during organoid differentiation and in response to genetic modifications or drug treatments. researchgate.net
| Model System | Research Focus | Tracer Used | Analytical Technique | Observed Labeled Products |
|---|---|---|---|---|
| Rat Brain Slices | Ischemia and Reperfusion Metabolism | [6,6-2H2]glucose | 2H-NMR Spectroscopy | Deuterated lactate (B86563), glutamate, and glutamine. nih.gov |
| Human and PDX Tumor Slices | Cancer Metabolism | 13C5,15N2-glutamine | Gas Chromatography-Mass Spectrometry | 13C and 15N labeled TCA cycle intermediates and amino acids. researchgate.net |
| Human Prostate Organoids | Prostate Cancer Metabolism | 13C5-glutamine | Gas Chromatography-Mass Spectrometry | 13C labeled citrate, succinate, and malate. researchgate.net |
| Renal Organoids | Nephrogenesis | (Glutamine deprivation studies) | Transcriptomics and Metabolomics | Changes in glutamine-related metabolic pathways. nih.gov |
Computational and Theoretical Frameworks for Deuterated Glutamic Acid Data Interpretation
Bioinformatics Tools for Processing and Interpreting Isotopic Labeling Data
The analysis of data from L-Glutamic Acid (2,3,3,4,4-D5) tracing experiments necessitates a suite of specialized bioinformatics tools. These tools are designed to handle the complexities of isotopic labeling data, from initial processing to the final biological interpretation. The workflow typically involves several stages, each supported by specific software packages.
Initially, raw data from mass spectrometry instruments must be processed to identify and quantify isotopologues, which are molecules that differ only in their isotopic composition. This process, often referred to as deconvolution, is critical for separating the signals of different isotopologues from background noise and overlapping peaks. nih.gov Software such as AMDIS (Automated Mass Spectral Deconvolution and Identification System) and MetaboliteDetector are widely used for this purpose. nih.gov For more complex datasets, advanced tools may be required to achieve accurate deconvolution.
Once the isotopologue distribution is determined, the next step is to correct for the natural abundance of stable isotopes, which can interfere with the signals from the labeled tracer. foxchase.org Web-based applications like FluxFix provide a user-friendly interface for this correction, transforming raw signal intensities into mole percent enrichment for each measured isotopologue. foxchase.org
For the analysis of metabolic fluxes, a variety of software packages are available. Tools like INCA (Isotopomer Network Compartmental Analysis) and Metran are widely used for 13C-Metabolic Flux Analysis (MFA) and can be adapted for deuterium (B1214612) tracing experiments. nih.govucdavis.edu These tools use mathematical models of metabolic networks to simulate the flow of isotopes and estimate the rates of metabolic reactions. More recent developments have seen the emergence of machine learning-based approaches, such as ML-Flux , which can predict metabolic fluxes from isotope patterns with high accuracy and speed. nih.govenergy.gov
The table below summarizes some of the key bioinformatics tools used in the analysis of isotopic labeling data.
| Tool Category | Example Tools | Key Functions |
| Data Deconvolution | AMDIS, MetaboliteDetector | Reconstructs pure mass spectra for individual components from complex GC-MS data. |
| Natural Abundance Correction | FluxFix | Corrects for the natural abundance of stable isotopes to determine true tracer enrichment. |
| Metabolic Flux Analysis | INCA, Metran, 13CFLUX2 | Estimates intracellular metabolic fluxes based on isotopic labeling data and a metabolic network model. |
| Machine Learning-Based Flux Analysis | ML-Flux | Predicts metabolic fluxes from isotope patterns using trained neural networks. |
| Data Visualization | VistaFlux | Visualizes metabolic fluxes in the context of metabolic pathways. |
Integration of L-Glutamic Acid (2,3,3,4,4-D5) Tracing Data with Systems Biology Models
The full potential of tracer experiments with L-Glutamic Acid (2,3,3,4,4-D5) is realized when the experimental data is integrated with systems-level models of metabolism. These models provide a scaffold for interpreting the isotopic labeling data in the context of the entire metabolic network of an organism. Genome-scale metabolic models (GEMs) are particularly powerful in this regard, as they encompass the complete set of metabolic reactions known to occur in a given organism.
The integration of tracer data with GEMs allows for a more comprehensive and accurate analysis of metabolic phenotypes. By constraining the fluxes in the model based on the measured isotopologue distributions, researchers can obtain a more realistic picture of the metabolic state of the cell under specific conditions. This approach has been successfully used to improve phenotype predictions and to guide metabolic engineering efforts.
One of the key challenges in integrating tracer data with GEMs is the computational complexity of the problem. The vast number of reactions in a genome-scale model makes it difficult to solve the underlying mathematical equations. To address this, various computational methods have been developed, including flux balance analysis (FBA) and elementary metabolite units (EMU) based approaches. nih.gov These methods simplify the problem by making certain assumptions about the metabolic state of the cell, such as the assumption of a pseudo-steady state.
The integration of multi-omics data, including transcriptomics, proteomics, and metabolomics, with GEMs further enhances their predictive power. By incorporating data on gene expression and protein abundance, researchers can build more accurate and context-specific models of metabolism. This integrated approach is becoming increasingly important for understanding the complex interplay between different layers of biological regulation.
Development of Algorithms for Enhanced Isotopomer Resolution from Spectroscopic Data
The accuracy of metabolic flux analysis heavily relies on the precise determination of isotopomer distributions. However, the mass spectra obtained from tracer experiments are often complex, with overlapping peaks and low signal-to-noise ratios. To address this challenge, a variety of computational algorithms have been developed to enhance the resolution of isotopomer data from mass spectrometry.
Deconvolution algorithms are a class of methods that aim to separate the signals of individual isotopologues from a complex mass spectrum. enovatia.com These algorithms work by modeling the expected isotopic patterns of metabolites and then using this information to deconstruct the measured spectrum into its constituent components. The ZNova algorithm, utilized by software like ProMass, is an example of such an approach that can determine the charge state and mass of analytes from their isotopic patterns. enovatia.com
Another important aspect of enhancing isotopomer resolution is the correction for the natural abundance of heavy isotopes. This is particularly crucial for deuterated tracers, as the mass difference between deuterium and protium (B1232500) is small, leading to potential overlaps with the natural C13 isotopologues. Advanced algorithms are capable of correcting for the natural abundance of multiple isotopes simultaneously, thereby improving the accuracy of the measured enrichment.
In addition to deconvolution and natural abundance correction, other computational techniques can be employed to improve the quality of spectroscopic data. These include noise reduction algorithms, peak alignment methods, and baseline correction techniques. The development of these algorithms is an active area of research, with new methods constantly being proposed to address the evolving challenges of metabolomics data analysis. The table below provides a conceptual comparison of different algorithmic approaches.
| Algorithmic Approach | Principle | Application in Deuterated Glutamic Acid Analysis |
| Spectral Deconvolution | Separates overlapping mass spectral peaks into individual components based on known isotopic patterns. | Resolves the mass spectra of deuterated glutamate (B1630785) and its downstream metabolites to accurately quantify different isotopologues. |
| Natural Abundance Correction | Mathematically removes the contribution of naturally occurring heavy isotopes (e.g., 13C, 15N) from the measured signal. | Ensures that the measured isotopic enrichment is solely due to the L-Glutamic Acid (2,3,3,4,4-D5) tracer. |
| Noise Reduction | Employs digital filtering techniques to reduce random noise in the mass spectra. | Improves the signal-to-noise ratio, allowing for more accurate detection and quantification of low-abundance isotopologues. |
| Peak Alignment | Corrects for variations in retention time across different chromatographic runs. | Ensures that the same metabolite is being compared across different samples in a metabolomics experiment. |
Predictive Metabolic Modeling based on Deuterated Tracer Experiments
A major goal of metabolic research is to develop predictive models that can accurately simulate the behavior of metabolic networks under different conditions. Deuterated tracer experiments, such as those using L-Glutamic Acid (2,3,3,4,4-D5), provide invaluable data for the development and validation of such models.
Metabolic flux analysis (MFA) is a key technique for building predictive models of metabolism. By quantifying the rates of metabolic reactions, MFA provides a detailed snapshot of the metabolic state of a cell. This information can then be used to develop kinetic models that can simulate the dynamic behavior of the metabolic network. These models can be used to predict how the network will respond to genetic or environmental perturbations, such as the addition of a drug or a change in nutrient availability.
The development of predictive metabolic models is an iterative process that involves both experimental and computational work. The experimental data from tracer experiments are used to constrain and validate the model, while the model is used to generate hypotheses that can be tested experimentally. This iterative cycle of modeling and experimentation is a powerful approach for unraveling the complexities of metabolic regulation.
More recently, machine learning techniques have been applied to the analysis of metabolic data, offering new possibilities for predictive modeling. nih.gov Machine learning algorithms can be trained on large datasets of isotopic labeling data to learn the complex relationships between isotope patterns and metabolic fluxes. nih.gov These trained models can then be used to predict fluxes from new experimental data with high accuracy and speed. nih.gov The development of such data-driven approaches holds great promise for the future of metabolic research, enabling the rapid and accurate analysis of complex metabolic phenotypes.
| Modeling Approach | Description | Application with Deuterated Tracers |
| Constraint-Based Modeling (e.g., FBA) | Uses stoichiometric constraints to define the feasible space of metabolic fluxes and predicts flux distributions that optimize a given objective function (e.g., biomass production). | Tracer data can be used to add further constraints to the model, improving the accuracy of flux predictions. |
| Kinetic Modeling | Describes the dynamic behavior of a metabolic network using a set of differential equations that incorporate enzyme kinetics. | Provides a more detailed and dynamic view of metabolism, but requires more extensive experimental data for parameterization. |
| Machine Learning Models | Uses algorithms to learn the relationship between isotopic labeling patterns and metabolic fluxes from large datasets. | Can rapidly and accurately predict metabolic fluxes from new experimental data without the need for a detailed metabolic model. |
Q & A
Q. How can researchers verify the isotopic purity of L-glutamic acid (2,3,3,4,4-D5) in experimental setups?
Isotopic purity is critical for reproducibility in tracer studies. Methodologically, researchers should use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at positions 2,3,3,4,3. For quantitative analysis, mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) can resolve isotopic patterns and quantify deuterium enrichment . Baseline comparisons with non-deuterated L-glutamic acid (CAS 56-86-0) are essential to detect impurities .
Q. What are the best practices for handling and storing deuterated amino acids like L-glutamic acid (2,3,3,4,4-D5) to prevent degradation?
Deuterated compounds are hygroscopic and sensitive to light/heat. Store lyophilized samples at -20°C in airtight, light-resistant containers . For aqueous solutions, use pH-stable buffers (e.g., phosphate-buffered saline, pH 7.4) and avoid repeated freeze-thaw cycles. Degradation can be monitored via HPLC-MS to track isotopic integrity over time .
Q. How does deuteration at positions 2,3,3,4,4 affect the solubility and reactivity of L-glutamic acid in aqueous systems?
Deuteration alters hydrogen bonding and hydrophobicity. Experimental protocols should include solubility tests in polar solvents (e.g., water, DMSO) using UV-Vis spectroscopy or gravimetric analysis . Comparative studies with non-deuterated analogs (e.g., CAS 56-86-0) are recommended to quantify changes in solubility and reactivity .
Advanced Research Questions
Q. What experimental designs are optimal for tracing L-glutamic acid (2,3,3,4,4-D5) in metabolic flux analysis (MFA) of neuronal cells?
Use stable isotope-resolved metabolomics (SIRM) with ¹³C/²H dual labeling to track glutamic acid incorporation into the TCA cycle and neurotransmitter synthesis. Cell cultures should be quenched at multiple timepoints, and metabolites extracted for LC-MS/MS analysis . Normalize data to account for isotopic dilution effects .
Q. How can deuterium-induced kinetic isotope effects (KIEs) confound enzymatic assays involving L-glutamic acid (2,3,3,4,4-D5), and how are these resolved?
KIEs may slow reaction rates in enzymes like glutamate dehydrogenase. To mitigate this:
Q. What analytical strategies resolve contradictions in NMR data when L-glutamic acid (2,3,3,4,4-D5) is used in protein structure studies?
Deuteration can obscure proton signals in NOESY/HSQC spectra. Strategies include:
Q. How do researchers validate the absence of racemization in deuterated L-glutamic acid during peptide synthesis?
Racemization risks increase under acidic/basic conditions. Validate chirality using:
- Chiral HPLC with a Crownpak CR(+) column.
- Circular dichroism (CD) spectroscopy to confirm retention of L-configuration.
- Enzymatic assays with L-glutamate oxidase to detect D-isomer contamination .
Methodological Recommendations for Literature Review
-
Use Google Scholar advanced search operators (e.g.,
site:.edu,intitle:"L-glutamic acid deuterated") to filter high-impact studies .Google学术常用搜索技巧08:12
使用Google Scholar进行搜索02:39
-
Leverage citation tracking to identify foundational papers (e.g., Lowry’s protein assay adaptations for deuterated samples ).
-
Cross-reference patent databases (excluded here per user instructions) and NIH RePORTER for unpublished methodological insights .
06-学术版ai-谷歌检索助手01:47
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



